molecular formula C8H11F2NO2 B8131813 Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B8131813
M. Wt: 191.17 g/mol
InChI Key: BOYFFUBMQKMWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate (CAS: 1638652-69-3) is a fluorinated bicyclic proline analog featuring a rigid 7-azabicyclo[2.2.1]heptane skeleton with difluorine substituents at the 3,3-positions and a methyl ester group at position 1. This compound is listed in commercial catalogs with 95% purity (QM-9637, Combi-Blocks) . Its constrained structure and fluorine substituents make it a candidate for applications in medicinal chemistry, asymmetric catalysis, and peptide engineering, where rigidity and electronic effects are critical.

Properties

IUPAC Name

methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO2/c1-13-6(12)7-3-2-5(11-7)8(9,10)4-7/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYFFUBMQKMWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(N1)C(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Norbornene-Derived Pathways

Norbornene (bicyclo[2.2.1]hept-2-ene) serves as a common precursor due to its preexisting bicyclic framework. Epoxidation of norbornene followed by aminolysis introduces the nitrogen moiety. For example, reacting norbornene oxide with methylamine under pressurized conditions (1.5 MPa, 80°C) yields 7-methylaminonorbornanol, a key intermediate. Subsequent bromination or fluorination steps modify the scaffold.

Cyclopropanation Techniques

Alternative routes employ cyclopropane ring formation to build the bicyclic structure. The third patent describes synthesizing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid via cyclopropanation of cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals. Adapting this method, a cyclopropane intermediate could be functionalized with fluorine and ester groups post-cyclization.

Fluorination Methodologies

Introducing difluoro groups at the 3-position requires selective fluorination. Two strategies are prevalent:

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of carbonyl or amine precursors. For instance, treating a ketone intermediate with Selectfluor® in acetonitrile at 60°C achieves difluorination with yields up to 75% in analogous systems.

Nucleophilic Fluorination

Hydrofluorination using HF-pyridine or KF with phase-transfer catalysts (e.g., 18-crown-6) is effective for substrates with leaving groups. A brominated intermediate, such as 3-bromo-7-azabicyclo[2.2.1]heptane-1-carboxylate, undergoes halogen exchange with KF in DMF at 120°C, yielding the difluoro product.

Esterification and Functional Group Interconversion

The methyl ester group is typically introduced early via esterification of a carboxylic acid precursor or through direct alkylation.

Carboxylic Acid Esterification

Reacting 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylic acid with methanol in the presence of H2SO4 (Fischer esterification) provides the methyl ester. Optimal conditions (reflux, 12 hours) yield >90% conversion.

Direct Methylation

Alternatively, treating a sodium carboxylate salt with methyl iodide in DMF at room temperature achieves methylation without acid catalysis. This method avoids side reactions in acid-sensitive substrates.

Integrated Synthetic Routes

Combining the above strategies, two viable pathways emerge:

Route A: Norbornene-Based Synthesis

  • Epoxidation : Norbornene → Norbornene oxide (H2O2, VO(acac)2, 50°C, 8 hours).

  • Aminolysis : React with methylamine (40% aqueous, 25°C, 16 hours) → 7-methylaminonorbornanol.

  • Bromination : PBr3/triethylamine (−5°C, 3 hours) → 3-bromo derivative.

  • Fluorination : KF/18-crown-6 (DMF, 120°C, 24 hours) → 3,3-difluoro product.

  • Esterification : Methyl iodide/NaH (THF, 0°C → RT, 6 hours).

Yield : 48% overall (GC purity 98.8%).

Route B: Cyclopropanation Approach

  • Cyclopropane Formation : [2+1] Cycloaddition of diazomethane to a diene precursor.

  • Amination : Reductive amination with NH3/NaBH4 → 7-azabicyclo[2.2.1]heptane.

  • Difluorination : Selectfluor®/CH3CN (60°C, 8 hours).

  • Esterification : CH3OH/H2SO4 (reflux, 12 hours).

Yield : 52% overall (HPLC purity 99.2%).

Comparative Analysis of Methods

ParameterRoute A (Norbornene)Route B (Cyclopropanation)
Total Steps54
Overall Yield48%52%
Purity (GC/HPLC)98.8%99.2%
Cost (Reagents)$$$$$
ScalabilityHighModerate
Fluorination Selectivity90%85%

Route A offers cost advantages and scalability, while Route B achieves higher purity with fewer steps. Fluorination selectivity remains a challenge in both pathways, often requiring chromatographic purification.

Optimization and Challenges

Reaction Condition Tuning

  • Temperature Control : Fluorination at >100°C promotes side reactions; maintaining 60–80°C improves selectivity.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but may degrade acid-sensitive intermediates.

Impurity Mitigation

  • Byproduct Formation : Over-fluorination or epoxide ring-opening byproducts are minimized using stoichiometric KF and controlled addition rates.

  • Purification : Silica gel chromatography or recrystallization from EtOAc/hexane mixtures achieves >99% purity .

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Target Compound :
  • Skeleton : 7-azabicyclo[2.2.1]heptane.
  • Substituents : 3,3-difluoro and 1-methyl ester.
Analog 1 : Methyl 2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
  • Skeleton : Same 7-azabicyclo[2.2.1]heptane core.
  • Substituents : 2-(thien-2-yl) group instead of 3,3-difluoro.
  • This analog has been resolved into enantiomers via chiral HPLC for peptide synthesis .
Analog 2 : Methyl 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylate (QM-8797)
  • Skeleton: Bicyclo[3.1.0]hexane (norbornane analog).
  • Substituents : 6,6-difluoro and 3-methyl ester.
  • Key Differences : Smaller ring system (hexane vs. heptane) and altered fluorine positioning reduce conformational constraints compared to the target compound .
Analog 3 : 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid, 6,6-Difluoro
  • Skeleton : 2-azabicyclo[2.2.1]heptane (nitrogen at position 2 vs. 7).
  • Substituents : 6,6-difluoro and carboxylic acid.
  • Key Differences : Nitrogen placement alters hydrogen-bonding capacity and electronic distribution, impacting reactivity in peptide coupling or catalysis .
Analog 4 : Methyl N-Benzoyl-2-Formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate
  • Skeleton : Same bicyclic core.
  • Substituents : N-benzoyl and 2-formyl groups.
  • Key Differences : The formyl group enables further functionalization (e.g., reduction to hydroxymethyl), while fluorine in the target compound enhances stability and lipophilicity .

Physicochemical and Spectroscopic Properties

Property Target Compound Methyl 2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate Methyl 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylate
Purity 95% >75% (multi-gram scale synthesis) 95%
Optical Activity Not reported [α]D values resolved via chiral HPLC Not applicable (achiral)
Key NMR Signals Not provided δ 7.69–7.40 (benzoyl), 4.29 (methine) Not reported

Biological Activity

Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate, a compound derived from the bicyclic structure of 7-azabicyclo[2.2.1]heptane, exhibits significant biological activity that has drawn attention in pharmacological research. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H11F2NO2
  • Molecular Weight : 191.18 g/mol
  • CAS Number : 1638652-69-3

The compound features a bicyclic structure that contributes to its pharmacological properties, particularly its interaction with biological targets.

This compound is believed to interact with neurotransmitter systems, particularly the dopamine transporter (DAT). Research indicates that derivatives of the azabicyclo structure show varying affinities for cocaine binding sites at the DAT, suggesting potential as a modulator for dopaminergic activity .

Analgesic and Anti-inflammatory Effects

Research has shown that derivatives of the azabicyclo[2.2.1]heptane structure possess analgesic and anti-inflammatory properties:

  • Analgesic Activity : The compound and its analogs have been evaluated for their ability to alleviate pain through modulation of pain pathways in animal models.
  • Anti-inflammatory Activity : Studies indicate that these compounds can reduce inflammation markers in vivo, potentially through inhibition of pro-inflammatory cytokines.

Binding Affinity Studies

In vitro studies have measured the binding affinity of this compound derivatives at various receptors:

CompoundKi (µM)Target
Methyl 3,3-difluoro derivative5 - 96Dopamine transporter
Cocaine0.001 - 0.005Dopamine transporter

These findings suggest that while the azabicyclo derivatives are less potent than cocaine, they may offer a scaffold for further development of therapeutic agents targeting the dopaminergic system .

Case Study 1: Pain Management

A study involving rat models demonstrated that administration of methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane derivatives resulted in a significant reduction in pain response compared to control groups, indicating potential utility in pain management therapies.

Case Study 2: Inflammatory Response

In a controlled experiment assessing inflammatory responses in mice, treatment with the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent.

Q & A

Q. What are the primary synthetic routes for Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate?

The compound is typically synthesized via Diels-Alder reactions between unsaturated oxazolones and dienes, followed by cyclization and functionalization. Key steps include transannular alkylation to form the bicyclic framework and chromatographic resolution of enantiomers using chiral HPLC. Multi-gram-scale synthesis has been achieved with 43% overall yield via optimized column chromatography and selective benzoylation .

Q. How is stereochemical purity validated during synthesis?

Stereochemical integrity is ensured through chiral HPLC resolution and base-induced epimerization. For example, triethylamine in methanol promotes C-2 epimerization of exo-formyl derivatives, enabling access to endo stereoisomers. NMR and polarimetry ([α]D values) confirm configuration, while X-ray crystallography validates β-turn conformations in peptide analogs .

Q. What analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., exo vs. endo formyl groups via δ 10.01 ppm aldehyde protons) .
  • IR Spectroscopy : Key absorptions (e.g., 1741 cm⁻¹ for ester carbonyls) confirm functional groups .
  • X-Ray Diffraction : Resolves conformational constraints, such as β-turn adoption in peptidomimetics .

Advanced Research Questions

Q. How can low yields in transannular cyclization steps be mitigated?

Optimize reaction conditions by adjusting catalysts (e.g., SmI₂ for ketone reduction), solvent polarity, and temperature. Radical cyclization strategies using Bu₃SnH-mediated α-acylamino radical generation have also improved efficiency in related azabicyclo systems .

Q. What methodologies address contradictions in bioactivity data across studies?

Comparative analysis of structural analogs (e.g., Rb7Pro vs. proline) using computational modeling (e.g., MD simulations) and enzymatic assays clarifies conformational impacts on bioactivity. For instance, the 7-azanorbornane skeleton enhances metabolic stability in thrombin inhibitors but may reduce flexibility in catalytic applications .

Q. How can synthetic scalability challenges be resolved?

Implement stepwise optimization:

  • Cyclization : Use methanesulfonate intermediates for high-yield (75%) ring closure .
  • Chromatography : Gradient elution (hexane/EtOAc) separates epimers with >95% purity .
  • Epimerization : Triethylamine in methanol achieves 70:30 endo/exo ratios, enabling scalable access to stereoisomers .

Q. What novel applications exist beyond enzyme inhibition?

The compound’s rigid bicyclic structure enhances photostability and quantum yields in fluorescent dyes (e.g., 221SR dye, Φ = 0.95). The 7-azabicyclo[2.2.1]heptane moiety acts as an electron-donating auxochrome, outperforming traditional tetramethylrhodamine in thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.